molecular formula C14H21NO3 B11156125 2,4-dimethoxy-N-(pentan-2-yl)benzamide

2,4-dimethoxy-N-(pentan-2-yl)benzamide

Cat. No.: B11156125
M. Wt: 251.32 g/mol
InChI Key: SSVCIJWNCZQEDY-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(pentan-2-yl)benzamide is an organic compound with the molecular formula C14H21NO3. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an amide group linked to a pentan-2-yl chain. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(pentan-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with pentan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-dimethoxy-N-(pentan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The methoxy groups and the amide linkage play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxy-N-(pentan-3-yl)benzamide
  • 2,3-dimethoxy-N-(pentan-2-yl)benzamide
  • 2,4-dimethoxy-N-(hexan-2-yl)benzamide

Uniqueness

2,4-dimethoxy-N-(pentan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the length of the alkyl chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2,4-dimethoxy-N-pentan-2-ylbenzamide

InChI

InChI=1S/C14H21NO3/c1-5-6-10(2)15-14(16)12-8-7-11(17-3)9-13(12)18-4/h7-10H,5-6H2,1-4H3,(H,15,16)

InChI Key

SSVCIJWNCZQEDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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